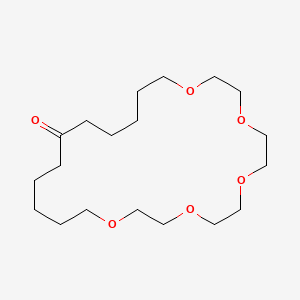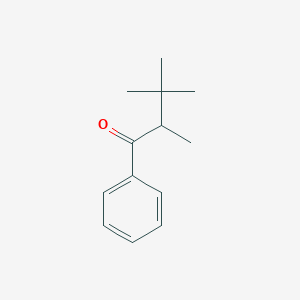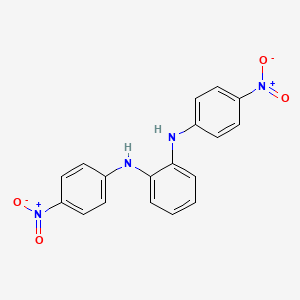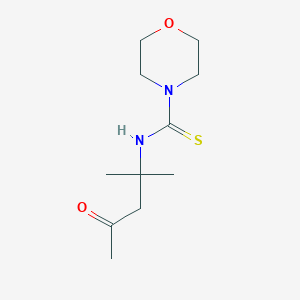
N-bis(phenylmethoxy)phosphorylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-bis(phenylmethoxy)phosphorylaniline is a chemical compound with the molecular formula C20H20NO3P It is known for its unique structure, which includes a phosphoryl group bonded to an aniline moiety and two phenylmethoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-bis(phenylmethoxy)phosphorylaniline typically involves the reaction of phosphoryl chloride with aniline in the presence of phenylmethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
-
Reaction of Phosphoryl Chloride with Aniline
Reagents: Phosphoryl chloride (POCl3), aniline (C6H5NH2), phenylmethanol (C6H5CH2OH)
Conditions: The reaction is typically conducted in an inert atmosphere, such as under nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a moderate level to control the reaction rate.
-
Industrial Production Methods
- Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
N-bis(phenylmethoxy)phosphorylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoryl derivatives.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The phenylmethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts or specific reagents to facilitate the exchange of functional groups.
Major Products Formed
Oxidation: Phosphoryl derivatives with different oxidation states.
Reduction: Secondary amines and other reduced forms.
Substitution: Compounds with new functional groups replacing the phenylmethoxy groups.
Aplicaciones Científicas De Investigación
N-bis(phenylmethoxy)phosphorylaniline has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-bis(phenylmethoxy)phosphorylaniline involves its interaction with molecular targets through its phosphoryl group. The compound can form bonds with various biomolecules, influencing their structure and function. The pathways involved include:
Phosphorylation: The compound can transfer its phosphoryl group to other molecules, affecting their activity.
Binding to Proteins: Interaction with proteins can alter their conformation and function.
Comparación Con Compuestos Similares
Similar Compounds
- N-bis(phenylmethoxy)phosphorylbenzylamine
- N-bis(phenylmethoxy)phosphorylphenylamine
Uniqueness
N-bis(phenylmethoxy)phosphorylaniline is unique due to its specific structure, which includes both an aniline moiety and two phenylmethoxy groups. This combination imparts distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
Número CAS |
56883-96-6 |
|---|---|
Fórmula molecular |
C20H20NO3P |
Peso molecular |
353.4 g/mol |
Nombre IUPAC |
N-bis(phenylmethoxy)phosphorylaniline |
InChI |
InChI=1S/C20H20NO3P/c22-25(21-20-14-8-3-9-15-20,23-16-18-10-4-1-5-11-18)24-17-19-12-6-2-7-13-19/h1-15H,16-17H2,(H,21,22) |
Clave InChI |
QHAMRRYRTCVVSF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COP(=O)(NC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6,6a-Dihydro-1aH-indeno[1,2-b]oxiren-6-ol](/img/structure/B14624168.png)


![4-[4-(Pentyloxy)piperidine-1-sulfonyl]benzene-1-sulfonamide](/img/structure/B14624182.png)
![1-[2-(4-Fluorophenyl)decyl]imidazole;nitric acid](/img/structure/B14624184.png)
![4-methoxy-2-[(E)-prop-1-enyl]-2,3-dihydropyran-6-one](/img/structure/B14624185.png)
![3,3'-[(Pyridin-4-yl)methylene]bis(5-methoxy-1H-indole)](/img/structure/B14624189.png)



![2-[(2,2-Dimethylpropanoyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B14624211.png)

